
(S)-Phenylephrine-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Phenylephrine-d6 (hydrochloride) is a deuterated form of phenylephrine, a well-known α1-adrenergic receptor agonist. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of phenylephrine, as well as in the development of analytical methods for detecting phenylephrine in biological samples.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of protium (H) instead of deuterium (D).
Industrial Production Methods
Industrial production of (S)-Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
(S)-Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylephrine derivatives.
科学的研究の応用
(S)-Phenylephrine-d6 (hydrochloride) is used extensively in scientific research, including:
Chemistry: As a standard in mass spectrometry for the quantification of phenylephrine.
Biology: To study the metabolic pathways and enzyme kinetics of phenylephrine.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: In the development of analytical methods for the detection of phenylephrine in pharmaceutical formulations.
作用機序
(S)-Phenylephrine-d6 (hydrochloride) exerts its effects by binding to α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events involving the activation of phospholipase C, increased intracellular calcium levels, and subsequent muscle contraction.
類似化合物との比較
Similar Compounds
Phenylephrine: The non-deuterated form of (S)-Phenylephrine-d6 (hydrochloride).
Ephedrine: Another α1-adrenergic receptor agonist with similar pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.
Uniqueness
(S)-Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical studies. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry due to the distinct mass difference between deuterium and protium.
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
209.70 g/mol |
IUPAC名 |
3-[(1S)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3,6D2,9D; |
InChIキー |
OCYSGIYOVXAGKQ-JNKAULEOSA-N |
異性体SMILES |
[2H][C@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |
正規SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


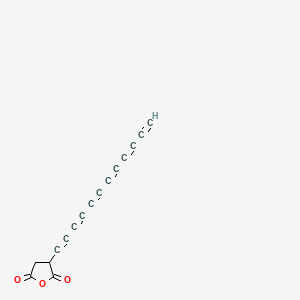
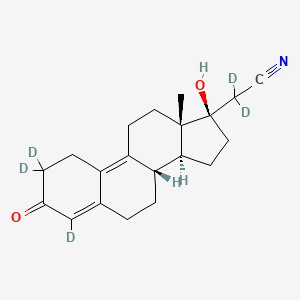
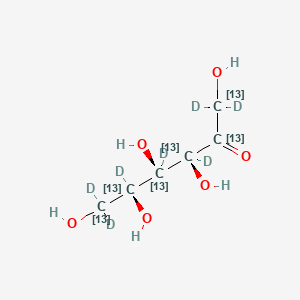
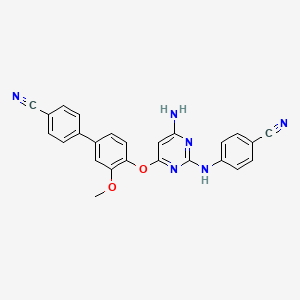
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
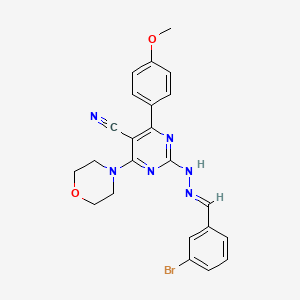

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)




![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)

